(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetamido group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of the biphenyl group, the introduction of the acetamido group, and the attachment of the methoxy-methylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant and fibrinolytic properties.
Uniqueness
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its biphenyl group provides structural stability, while the acetamido and methoxy-methylphenyl groups contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3E)-N-(2-methoxy-5-methylphenyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C26H27N3O3/c1-18-9-14-24(32-3)23(15-18)27-25(30)16-19(2)28-29-26(31)17-20-10-12-22(13-11-20)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,31)/b28-19+ |
InChI Key |
AWGJWYOQRXQDHH-TURZUDJPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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